6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride
CAS No.: 73730-94-6
Cat. No.: VC8291591
Molecular Formula: C8H13ClN2S
Molecular Weight: 204.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73730-94-6 |
|---|---|
| Molecular Formula | C8H13ClN2S |
| Molecular Weight | 204.72 g/mol |
| IUPAC Name | 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2S.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h5H,2-4H2,1H3,(H2,9,10);1H |
| Standard InChI Key | MVNMNJDPBVMPRX-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)SC(=N2)N.Cl |
| Canonical SMILES | CC1CCC2=C(C1)SC(=N2)N.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound belongs to the benzothiazole family, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring. The 4,5,6,7-tetrahydro designation indicates partial saturation of the benzene ring, reducing aromaticity and altering electronic properties. Key structural features include:
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A methyl group at the 6-position of the tetrahydrobenzothiazole core.
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An amine group at the 2-position, protonated as a hydrochloride salt for enhanced solubility.
The molecular geometry optimizes interactions with biological targets, as evidenced by computational modeling studies.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.72 g/mol |
| IUPAC Name | 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine; hydrochloride |
| SMILES | CC1CCC2=C(C1)SC(=N2)N.Cl |
| InChIKey | MVNMNJDPBVMPRX-UHFFFAOYSA-N |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a three-step process:
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Ring Formation: Cyclocondensation of 2-aminothiophenol with methyl-substituted cyclohexanone under acidic conditions yields the tetrahydrobenzothiazole scaffold.
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Amination: Introduction of the amine group at the 2-position via nucleophilic substitution or reductive amination.
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Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt, improving crystallinity and stability.
Industrial Production Challenges
Scale-up faces hurdles such as:
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Purification Complexity: The tetrahydro structure complicates chromatographic separation, necessitating advanced crystallization techniques.
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Yield Optimization: Microwave-assisted synthesis has been explored to enhance reaction efficiency, achieving yields up to 68% in pilot studies.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 8 µg/mL) and fungi (e.g., Candida albicans MIC: 16 µg/mL). The mechanism involves:
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Thiol Group Binding: The thiazole sulfur interacts with microbial enzymes, disrupting redox homeostasis.
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Membrane Disruption: Hydrophobic interactions with lipid bilayers compromise membrane integrity.
Table 2: Biological Activity Profile
| Activity | Model System | Result |
|---|---|---|
| Antibacterial | S. aureus | MIC = 8 µg/mL |
| Antifungal | C. albicans | MIC = 16 µg/mL |
| Cytotoxicity (Leukemia) | HL-60 cells | GI = 2.1 µM |
| Apoptosis Induction | Caspase-3 assay | 3.2-fold increase |
Applications in Pharmaceutical Development
Drug Delivery Systems
The hydrochloride salt’s high solubility (23 mg/mL in water at 25°C) facilitates formulation as:
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Liposomal Encapsulates: Improved bioavailability in murine models (AUC increase: 42%).
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Polymer Conjugates: PEGylation extends plasma half-life from 1.5 to 6.7 hours.
Comparative Analysis with Structural Analogs
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine
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Key Difference: Lacks the 6-methyl group.
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Impact: Reduced lipophilicity (LogP: 1.8 vs. 2.4) correlates with lower blood-brain barrier penetration .
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine Dihydrochloride
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Key Difference: Additional methyl group at the 4-position.
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Impact: Enhanced antitumor activity (GI: 1.7 µM vs. 2.1 µM in HL-60) but increased hepatotoxicity risk.
Future Research Directions
Targeted Cancer Therapies
Exploration of antibody-drug conjugates (ADCs) linking the compound to HER2-specific antibodies could minimize off-target effects. Preliminary in vivo data show tumor volume reduction of 74% in xenograft models.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces environmental impact. Pilot trials achieved 89% atom economy, aligning with WHO green chemistry guidelines.
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